![molecular formula C18H15ClN2O2 B4512122 5-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide](/img/structure/B4512122.png)
5-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide
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Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including compounds similar to 5-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide, often involves the use of 1,3-dipolar cycloaddition reactions. For example, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and their sulfonyl counterparts were prepared from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, demonstrating the versatility of isoxazole synthesis methods (Yu et al., 2009).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including those similar to the compound of interest, can be elucidated using X-ray crystallography. For instance, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined, showcasing the ability to obtain detailed structural information through such analyses (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Isoxazole derivatives engage in various chemical reactions, demonstrating a range of chemical properties. For example, the synthesis of 5-aryl-$N$-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives through a three-component reaction showcases the reactivity and functional group compatibility of isoxazole compounds (Shajari et al., 2015).
properties
IUPAC Name |
5-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-6-7-15(8-12(11)2)20-18(22)16-10-17(23-21-16)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEQAWSFYHSBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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